

A Comprehensive Technical Guide to 6-(Chloromethyl)uracil

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Compound of Interest

Compound Name: 6-(Chloromethyl)uracil

Cat. No.: B101096

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For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloromethyl)uracil, a halogenated derivative of the pyrimidine nucleobase uracil, is a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. Its high reactivity, attributed to the chloromethyl group at the C6 position, makes it a versatile building block for the development of novel therapeutics, particularly in the realms of antiviral and anticancer research. This technical guide provides an in-depth overview of the chemical and physical properties of **6-(Chloromethyl)uracil**, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its role as an inhibitor of thymidine phosphorylase, a key enzyme in nucleoside metabolism and a target for cancer therapy.

Chemical and Physical Properties

6-(Chloromethyl)uracil is a white to off-white crystalline powder.^[1] Its fundamental properties are summarized in the table below, providing a consolidated resource for laboratory use.

Property	Value	References
CAS Number	18592-13-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₅ CIN ₂ O ₂	[1] [3] [4]
Molecular Weight	160.56 g/mol	[1] [3] [4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	257 °C (with decomposition)	[3] [5]
248-252 °C (with decomposition)	[1]	
Solubility	Sparingly soluble in water; Soluble in DMSO and DMF	[1] [2]
Purity (by HPLC)	≥98.5%	[1]
Storage Conditions	2-8°C in a dry, dark environment	[1]

Experimental Protocols

Synthesis of 6-(Chloromethyl)uracil from 6-(Hydroxymethyl)uracil

This protocol details the synthesis of **6-(Chloromethyl)uracil** via the chlorination of 6-(hydroxymethyl)uracil using thionyl chloride.

Materials:

- 6-(hydroxymethyl)uracil
- Dichloromethane (CH₂Cl₂)
- Thionyl chloride (SOCl₂)
- N,N-dimethylformamide (DMF)

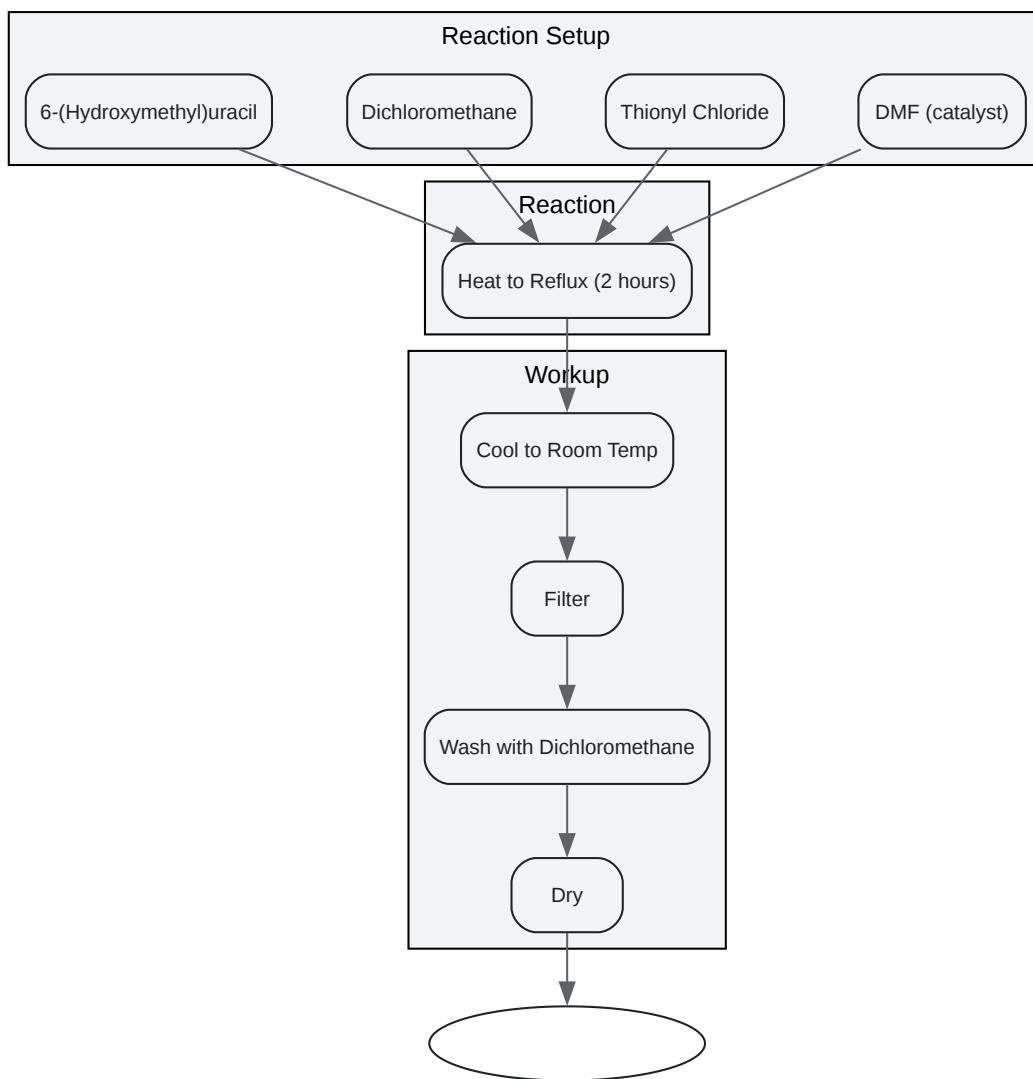
- Three-necked flask (250 mL)
- Reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- To a 250 mL three-necked flask, add 11.5 g (0.081 mol) of 6-(hydroxymethyl)uracil.
- Add 115 mL of dichloromethane to the flask.
- Sequentially add 17.6 mL (0.24 mol) of thionyl chloride and a catalytic amount of N,N-dimethylformamide.
- Heat the reaction mixture to reflux temperature and maintain continuous stirring for 2 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Collect the solid product by filtration.
- Wash the collected solid with dichloromethane.
- Dry the product to yield **6-(chloromethyl)uracil**. The expected yield is approximately 11.8 g (90.8%).

Diagram of Synthesis Workflow:

Synthesis of 6-(Chloromethyl)uracil

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Caption: Workflow for the synthesis of **6-(Chloromethyl)uracil**.

Nucleophilic Substitution Reactions

The chloromethyl group of **6-(Chloromethyl)uracil** is highly reactive towards nucleophiles. This allows for the introduction of various functional groups at the C6 position. A general protocol for the reaction with amines is provided below.

Materials:

- **6-(Chloromethyl)uracil**
- Primary or secondary amine (e.g., aniline, hydrazine)
- A suitable solvent (e.g., ethanol, DMF)
- A base (if required, e.g., triethylamine)
- Reaction vessel
- Stirring apparatus

Procedure:

- Dissolve **6-(Chloromethyl)uracil** in a suitable solvent in a reaction vessel.
- Add the desired amine to the solution. If the amine salt is used or if the reaction requires it, add a base.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
- Upon completion, the product can be isolated by precipitation, extraction, or chromatography depending on its properties.

Biological Activity and Signaling Pathways

6-(Chloromethyl)uracil and its derivatives have garnered significant interest for their biological activities, most notably as inhibitors of thymidine phosphorylase (TP).^[3]

Inhibition of Thymidine Phosphorylase (TP)

Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.^[6] This enzyme is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).^[7] TP is overexpressed in many solid tumors and its levels are often correlated with poor prognosis.^[7] The inhibition of TP is a promising strategy for cancer therapy as it can prevent the degradation of fluorinated pyrimidine anticancer drugs and inhibit tumor angiogenesis.^{[7][8]}

Derivatives of **6-(chloromethyl)uracil**, such as 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, have been identified as potent inhibitors of thymidine phosphorylase.^{[7][9]}

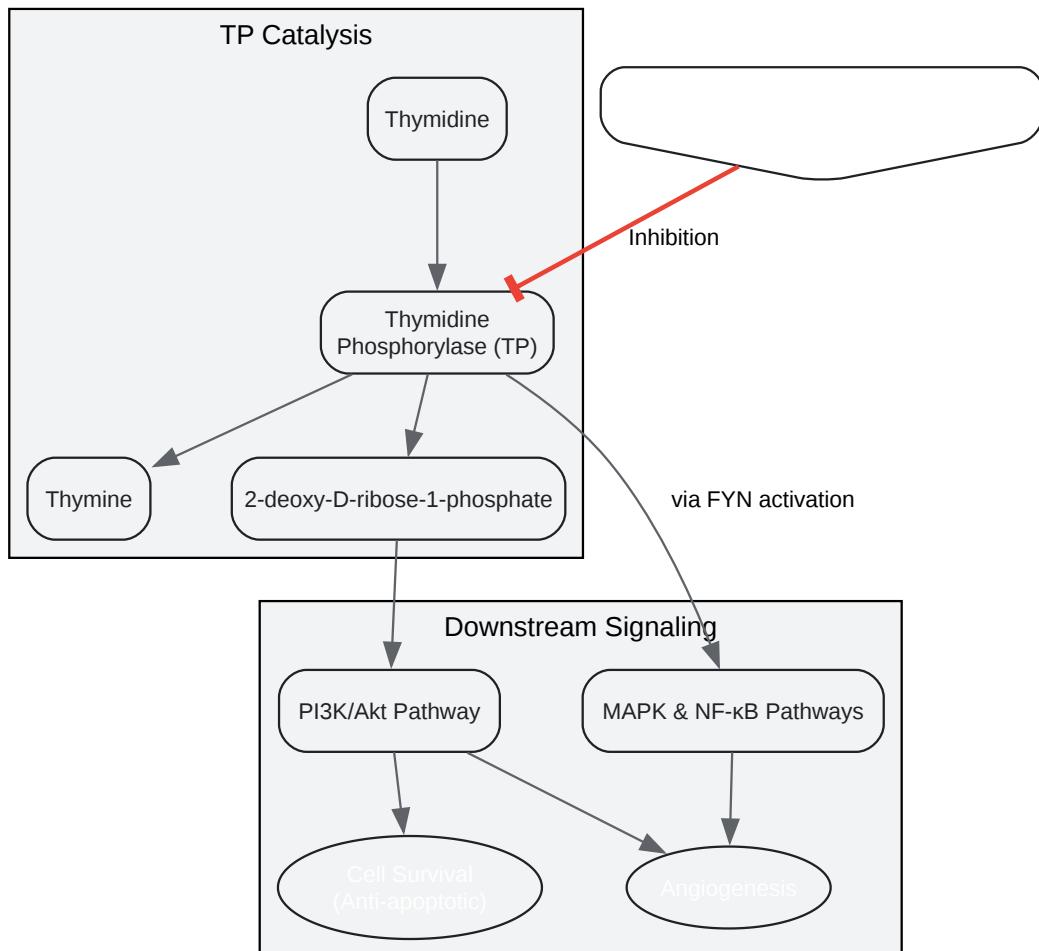
Downstream Signaling Pathways Affected by TP

Thymidine phosphorylase is involved in multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. By inhibiting TP, **6-(chloromethyl)uracil** derivatives can modulate these pathways.

- PI3K/Akt Pathway: The product of TP catalysis, 2-deoxy-D-ribose, can activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.^[3] Inhibition of TP can therefore suppress this pro-survival signaling in cancer cells.
- MAPK and NF-κB Pathways: TP has been shown to activate FYN signaling, which in turn promotes the activation of the MAPK and NF-κB pathways. These pathways are involved in processes such as osteoclast differentiation.^[3]

Diagram of Thymidine Phosphorylase Signaling:

Thymidine Phosphorylase Signaling Pathway

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Caption: Inhibition of Thymidine Phosphorylase by **6-(Chloromethyl)uracil** derivatives.

Applications in Drug Development

The unique chemical properties of **6-(Chloromethyl)uracil** make it a valuable starting material for the synthesis of a wide array of therapeutic agents.

- Anticancer Agents: As a precursor to potent thymidine phosphorylase inhibitors, **6-(Chloromethyl)uracil** plays a crucial role in the development of drugs that can enhance the efficacy of existing chemotherapies and inhibit tumor growth and metastasis.[8]
- Antiviral Drugs: The uracil scaffold is a key component of many antiviral nucleoside analogs. The reactivity of the chloromethyl group allows for the facile introduction of various side chains to create novel antiviral compounds.
- Modified Nucleosides: **6-(Chloromethyl)uracil** serves as a building block for the synthesis of modified nucleosides used in oligonucleotide synthesis for research and therapeutic applications.[1]

Safety and Handling

6-(Chloromethyl)uracil is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-(Chloromethyl)uracil is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of this key intermediate, offering valuable data and protocols to facilitate further research and development of novel therapeutics.

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